1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1546211-12-4
VCID: VC4424804
InChI: InChI=1S/C13H10N2O4/c1-9(16)10-2-7-13(14-8-10)19-12-5-3-11(4-6-12)15(17)18/h2-8H,1H3
SMILES: CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H10N2O4
Molecular Weight: 258.233

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

CAS No.: 1546211-12-4

Cat. No.: VC4424804

Molecular Formula: C13H10N2O4

Molecular Weight: 258.233

* For research use only. Not for human or veterinary use.

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone - 1546211-12-4

Specification

CAS No. 1546211-12-4
Molecular Formula C13H10N2O4
Molecular Weight 258.233
IUPAC Name 1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone
Standard InChI InChI=1S/C13H10N2O4/c1-9(16)10-2-7-13(14-8-10)19-12-5-3-11(4-6-12)15(17)18/h2-8H,1H3
Standard InChI Key IZGKWONXCWCUSH-UHFFFAOYSA-N
SMILES CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Key Findings

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone (CAS: 1546211-12-4) is a heterocyclic compound featuring a pyridine core substituted with a 4-nitrophenoxy group and an acetyl moiety. It serves as a critical intermediate in pharmaceutical synthesis and exhibits structural motifs associated with bioactivity. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to elucidate its properties, synthesis, and applications.

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name is 1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone, with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol . Key structural features include:

  • Pyridine ring: Substituted at the 3-position with an acetyl group and at the 6-position with a 4-nitrophenoxy group.

  • Nitrophenoxy moiety: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₄
Molecular Weight258.23 g/mol
XLogP32.2
Topological Polar SA85 Ų
Hydrogen Bond Acceptors5

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.58 (2H, s, CH₂), 8.05–7.39 (aromatic protons), 8.39 (1H, s, CH) .

  • IR (KBr): Peaks at 1645 cm⁻¹ (C=O), 1574 cm⁻¹ (NO₂), and 3342 cm⁻¹ (NH) .

Synthetic Routes

Nucleophilic Aromatic Substitution

A common method involves reacting 5,6-diaminopyridine-3-ol with 4-nitrophenyl derivatives under basic conditions. For example:

  • Acetylation: 5,6-Diaminopyridine-3-ol reacts with acetic anhydride to form an intermediate .

  • Etherification: The hydroxyl group is activated via potassium carbonate in DMF, followed by substitution with 4-chloronitrobenzene .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield
AcetylationAcetic anhydride, reflux92%
EtherificationK₂CO₃, DMF, 4-chloronitrobenzene85%

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium catalysts for coupling 1-(6-methylpyridin-3-yl)ethanone with aryl halides. For instance, using 4-bromophenylmethylsulfone and Pd(OAc)₂ in DMF at 85°C yields the target compound with 83% efficiency .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Nitro Reduction: The nitro group can be reduced to an amine using hydrogenation (H₂/Pd-C), forming 1-(6-(4-aminophenoxy)pyridin-3-yl)ethanone.

  • Acetyl Modifications: The ketone undergoes condensation reactions with hydrazines to form hydrazones, as demonstrated in antitubercular agent synthesis .

Stability and Degradation

  • The compound is stable under inert conditions but susceptible to hydrolysis in acidic/basic media due to the labile ether linkage.

Biological Activity and Applications

Pharmaceutical Intermediates

The compound is a precursor in synthesizing COX-2 inhibitors like Etoricoxib, where it facilitates aryl-aryl coupling steps .

Industrial and Research Applications

Material Science

The nitro group’s electron-deficient nature makes the compound a candidate for optoelectronic materials, though literature evidence remains sparse.

Analytical Chemistry

Used as a standard in HPLC and mass spectrometry due to its distinct UV-Vis absorption profile (λₘₐₓ ≈ 270 nm) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator